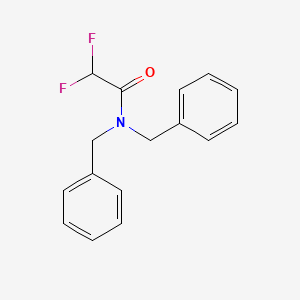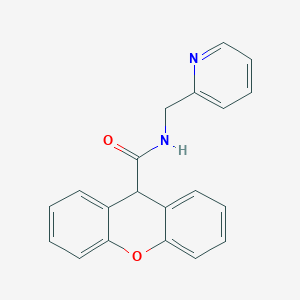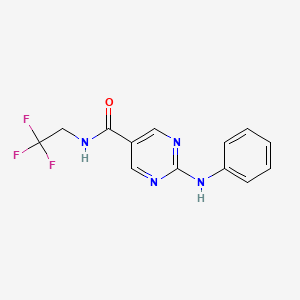![molecular formula C19H17NO5 B5682336 3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as DIMPI, and it has shown potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of DIMPI is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in disease processes. DIMPI has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DIMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, DIMPI has been shown to have anti-inflammatory and analgesic effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using DIMPI in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, DIMPI has been shown to have a variety of potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using DIMPI in lab experiments is that it can be difficult to synthesize, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on DIMPI. One area of research could focus on the development of more efficient synthesis methods for DIMPI, which would increase its availability for research purposes. Additionally, further research could be conducted on the potential use of DIMPI in the treatment of various diseases, such as Alzheimer's disease and cancer. Finally, research could be conducted on the potential side effects of DIMPI and ways to mitigate these effects in order to make it a safer and more effective therapeutic agent.
合成法
The synthesis of DIMPI involves the reaction of 3-bromo-4-methoxybenzoic acid with 3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting compound is then subjected to a Heck reaction with acryloyl chloride to yield 3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid.
科学的研究の応用
DIMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties, and it has been investigated for its use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, DIMPI has been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
(E)-3-[3-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-15-8-7-13-11-20(19(23)17(13)18(15)25-2)14-5-3-4-12(10-14)6-9-16(21)22/h3-10H,11H2,1-2H3,(H,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROGWJERQAZNC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC(=C3)C=CC(=O)O)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=CC(=C3)/C=C/C(=O)O)C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)
![2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-ethyl-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5682275.png)


![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)

![(3S*,4S*)-4-cyclopropyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5682321.png)
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)
![methyl 1-(cyclopropylmethyl)-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate hydrochloride](/img/structure/B5682343.png)

![ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate](/img/structure/B5682366.png)